N-methyl-2-(propylamino)acetamide
Description
N-methyl-2-(propylamino)acetamide is a biochemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19. It is primarily used in proteomics research and is known for its role in various biochemical applications .
Properties
IUPAC Name |
N-methyl-2-(propylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-4-8-5-6(9)7-2/h8H,3-5H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVUSZBDWHKJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(propylamino)acetamide typically involves the reaction of N-methylacetamide with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high throughput. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(propylamino)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-(propylamino)acetic acid, while reduction may produce N-methyl-2-(propylamino)ethanol .
Scientific Research Applications
N-methyl-2-(propylamino)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to produce novel compounds.
Biology: It is employed in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various biochemical products and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of N-methyl-2-(propylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of certain enzymes and proteins. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-methyl-2-(propylamino)acetamide include:
- N-methylacetamide
- Propylamine
- N-methyl-2-(ethylamino)acetamide
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
N-methyl-2-(propylamino)acetamide is a tertiary amine compound with notable implications in biological and pharmacological research. Its molecular formula is CHNO, and it has a molecular weight of 130.19 g/mol. This compound has garnered attention due to its structural resemblance to muscarinic agents, which play significant roles in neurotransmission and smooth muscle contraction.
Research indicates that this compound acts primarily on muscarinic cholinergic receptors, exhibiting properties akin to muscarinic agonists like oxotremorine. It has been shown to induce contractions in the guinea pig ileum, suggesting its potential as both a presynaptic antagonist and a postsynaptic agonist at cholinergic synapses. This dual action highlights its relevance in modulating cholinergic activity, which could have therapeutic applications in gastrointestinal motility disorders and other conditions related to cholinergic dysregulation.
Pharmacological Applications
The compound's interaction with muscarinic receptors positions it as a candidate for further research in neuropharmacology. Its ability to influence smooth muscle contraction makes it particularly interesting for developing treatments targeting gastrointestinal disorders. Additionally, its role in proteomics research suggests potential applications in studying protein interactions and functions within various biological systems.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N-dimethyl-2-(propylamino)acetamide | CHNO | Similar amine structure; used as a solvent |
| N-methylacetamide | CHN | Simpler structure; less biological activity |
| N,N-dimethylacetamide | CHN | Common solvent; broader applications |
| N-(2-Methylpropyl)acetamide | CHNO | Related structure; different alkyl chain |
This table illustrates how this compound stands out due to its specific interaction profile with muscarinic receptors, differentiating it from other compounds that may not exhibit similar biological activities or receptor affinities.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Smooth Muscle Contraction : A study demonstrated that this compound induces contractions in isolated guinea pig ileum preparations, suggesting significant effects on gastrointestinal motility.
- Neuropharmacological Effects : Investigations into its effects on neurotransmission pathways reveal that it modulates receptor activity, which is crucial for understanding its potential therapeutic applications in cholinergic dysregulation disorders.
- Proteomics Research : As a reagent in proteomics, this compound has been utilized to study protein interactions, enhancing our understanding of cellular mechanisms and disease pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
